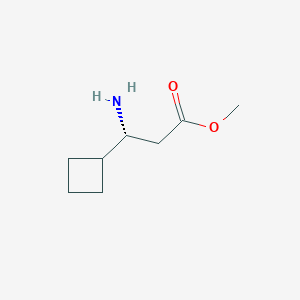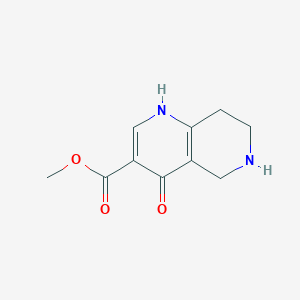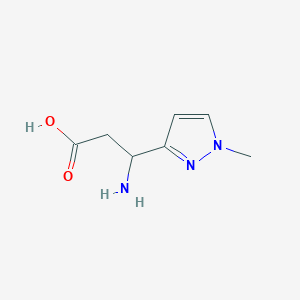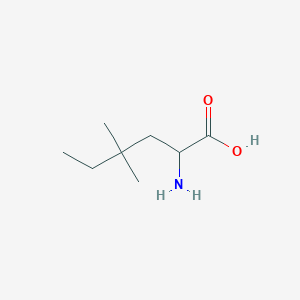
2-Amino-4,4-dimethylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,4-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and two methyl groups at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a suitable alkyl halide under basic conditions. The resultant product is then subjected to hydrolysis and decarboxylation to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries to form the corresponding Ni(II) complex. This complex is then alkylated and subsequently disassembled to reclaim the chiral auxiliary and produce the target compound .
化学反応の分析
Types of Reactions
2-Amino-4,4-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxyl group can yield primary alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or other derivatives.
科学的研究の応用
2-Amino-4,4-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 2-Amino-4,4-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The presence of the amino and methyl groups allows it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and activity .
類似化合物との比較
Similar Compounds
4,4-Dimethylhexanoic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.
2-Amino-4-methylhexanoic acid: Similar structure but with only one methyl group, affecting its steric properties and reactivity.
2-Amino-4,4,4-trifluorobutanoic acid:
Uniqueness
2-Amino-4,4-dimethylhexanoic acid is unique due to the presence of both the amino group and two methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for use in various synthetic and industrial applications.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
2-amino-4,4-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-8(2,3)5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
InChIキー |
UUJYECQXYRUUEJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


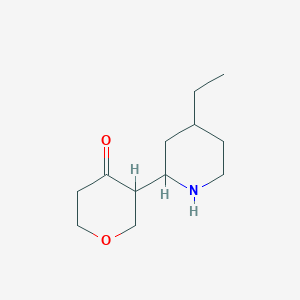
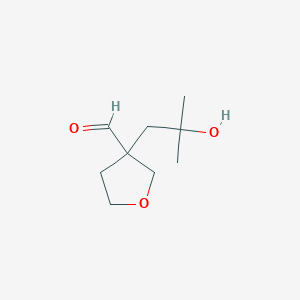
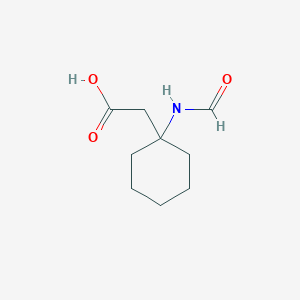
amine](/img/structure/B15272717.png)
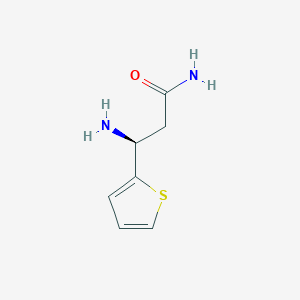

amine](/img/structure/B15272739.png)
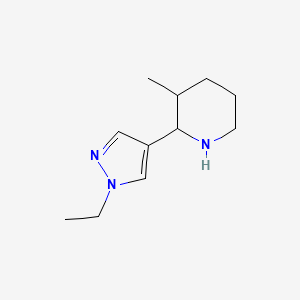
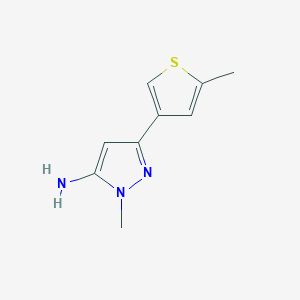
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
